

Comparing the in vivo efficacy of AZD1981 across different disease models

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AZD1981: A Comparative Review of In Vivo Efficacy Across Disease Models

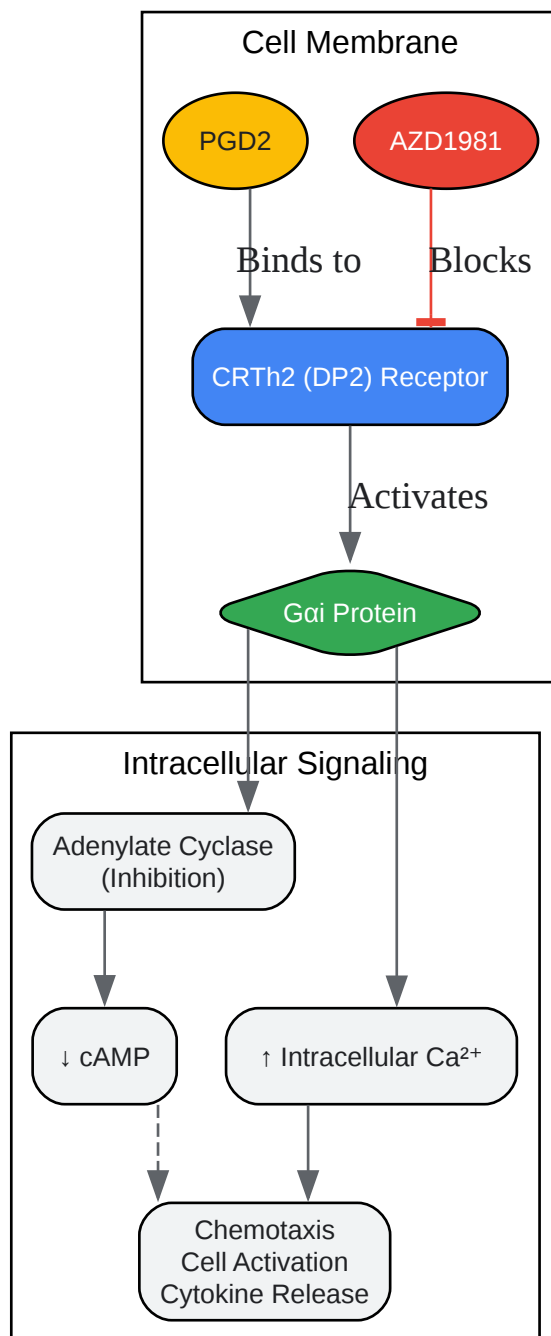
For Researchers, Scientists, and Drug Development Professionals

AZD1981 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2). As a key receptor in type 2 inflammatory pathways, CRTh2 has been a therapeutic target for a range of allergic and inflammatory diseases. This guide provides a comprehensive comparison of the in vivo efficacy of **AZD1981** across various disease models, supported by available experimental data and detailed methodologies.

Mechanism of Action and Signaling Pathway

AZD1981 functions by blocking the binding of its natural ligand, prostaglandin D2 (PGD2), to the CRTh2 receptor.[1] This receptor is primarily expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[2] The activation of CRTh2 by PGD2 initiates a signaling cascade through a G α i protein-coupled pathway. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium concentration, ultimately promoting chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[3][4]

Below is a diagram illustrating the signaling pathway of the CRTh2 receptor and the inhibitory action of **AZD1981**.



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Caption: CRTh2 Receptor Signaling Pathway and **AZD1981** Inhibition.

Preclinical In Vivo Efficacy

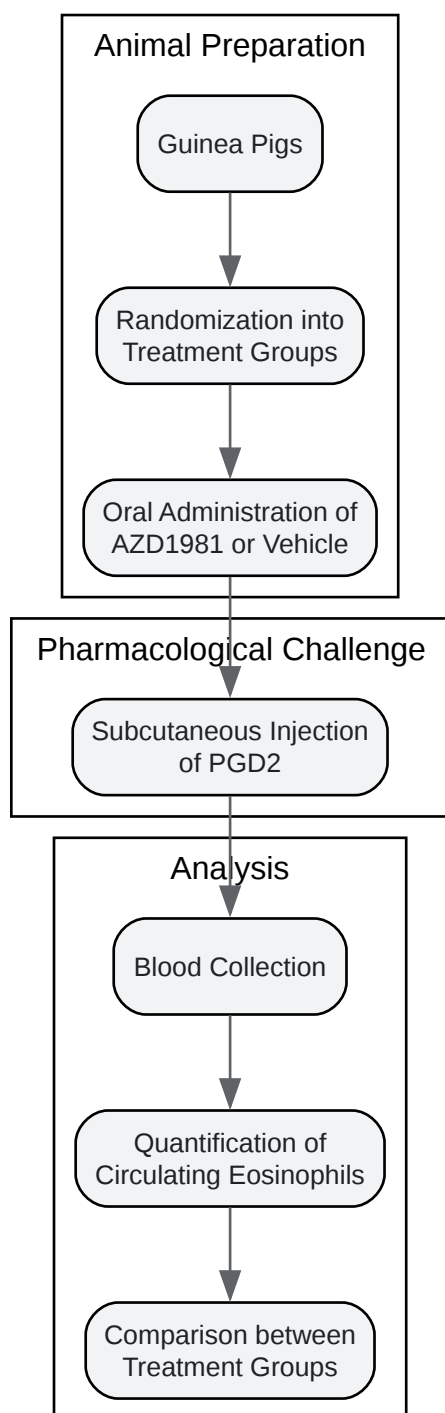
While **AZD1981** has undergone extensive clinical evaluation, publicly available preclinical efficacy data in animal models of disease is limited. The most detailed in vivo preclinical study was conducted in guinea pigs, focusing on the drug's pharmacodynamic effect on eosinophil mobilization.

Eosinophil Mobilization in Guinea Pigs

A key preclinical study demonstrated that **AZD1981** effectively blocks PGD2-mediated eosinophil mobilization from the bone marrow in guinea pigs.[5][6] This finding is significant as eosinophils are key effector cells in type 2 inflammation.

Experimental Workflow:

The general workflow for assessing the in vivo effect of **AZD1981** on eosinophil mobilization is outlined below.



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Caption: Experimental Workflow for In Vivo Eosinophil Mobilization Assay.

Experimental Protocol:

- **Animal Model:** Male Dunkin-Hartley guinea pigs.
- **Acclimatization:** Animals are housed under standard laboratory conditions with free access to food and water for a specified period before the experiment.
- **Grouping and Dosing:** Animals are randomly assigned to treatment groups. **AZD1981** is formulated in an appropriate vehicle (e.g., 1% methylcellulose) and administered orally at various doses. The control group receives the vehicle alone.
- **Pharmacological Challenge:** At a specified time post-dosing (e.g., 2 hours), a subcutaneous injection of a PGD2 receptor agonist (e.g., 13,14-dihydro-15-keto-PGD2) is administered to induce eosinophil mobilization from the bone marrow.
- **Blood Sampling and Analysis:** Blood samples are collected at baseline and at various time points after the PGD2 challenge. Total and differential leukocyte counts are performed to determine the number of circulating eosinophils.
- **Endpoint:** The primary endpoint is the change in peripheral blood eosinophil count from baseline in the **AZD1981**-treated groups compared to the vehicle-treated group.

Quantitative Data Summary:

Species	Model	Treatment	Key Findings	Reference
Guinea Pig	PGD2-induced Eosinophil Mobilization	AZD1981	Dose-dependent inhibition of eosinophil release from bone marrow.	[5][6]

It is important to note that while these findings confirm the in vivo pharmacodynamic activity of **AZD1981**, they do not directly demonstrate efficacy in a specific disease model. The original researchers indicated that a robust evaluation in in vivo asthma models was challenging due to the lack of necessary immunological tools for guinea pigs.[6]

Efficacy in Human Disease Models (Clinical Trials)

Although not preclinical, results from phase II clinical trials provide insights into the potential efficacy of **AZD1981** across different human inflammatory diseases. These studies generally indicate a lack of significant clinical benefit, which may explain the limited published preclinical efficacy data.

Asthma

Several clinical trials have evaluated **AZD1981** in patients with asthma. In two phase II studies, **AZD1981** did not produce a statistically significant improvement in the primary endpoint of morning peak expiratory flow (PEF) compared to placebo in patients with stable asthma or those with uncontrolled asthma on inhaled corticosteroids (ICS).[7] Another study in patients with atopic asthma on ICS and long-acting β 2-agonists (LABA) also failed to show a clinically relevant improvement in lung function or other endpoints.[8][9]

Chronic Obstructive Pulmonary Disease (COPD)

In a phase IIa study involving patients with moderate to severe COPD, four weeks of treatment with **AZD1981** did not result in any significant improvements in lung function (FEV1) or clinical symptoms as measured by the Clinical COPD Questionnaire (CCQ) compared to placebo.

Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)

A randomized controlled trial assessing the efficacy of **AZD1981** in adults with CRSwNP found no significant difference in the change in nasal polyp score at 12 weeks between the **AZD1981** and placebo groups.[2][10]

Chronic Spontaneous Urticaria (CSU)

In a study of patients with CSU refractory to antihistamines, **AZD1981** treatment was well-tolerated and effectively inhibited PGD2-mediated eosinophil shape change.[5][11] While there was a reduction in weekly itch scores, the study did not meet its primary efficacy endpoint for overall urticaria activity scores.[11]

Summary of Clinical Efficacy Data:

Disease	Patient Population	Key Outcome Measure(s)	Result vs. Placebo	Reference(s)
Asthma	Stable or uncontrolled on ICS	Morning PEF, FEV1	No significant improvement	[7]
Atopic Asthma	On ICS and LABA	FEV1	No significant improvement	[8][9]
COPD	Moderate to severe	FEV1, CCQ score	No significant improvement	
CRSwNP	Adults with nasal polyps	Nasal Polyp Score	No significant improvement	[2][10]
CSU	Antihistamine-refractory	Urticaria Activity Score	No significant improvement	[5][11]

Comparison with Alternatives

Direct preclinical in vivo comparisons of **AZD1981** with other CRTh2 antagonists or standard-of-care treatments are not readily available in the published literature. In the clinical setting, the lack of efficacy of **AZD1981** in asthma and COPD contrasts with the established benefits of inhaled corticosteroids and bronchodilators. Other CRTh2 antagonists have also been investigated in clinical trials with varying degrees of success, suggesting that the therapeutic window and patient selection may be critical for this class of drugs.

Conclusion

AZD1981 is a well-characterized, potent, and selective CRTh2 antagonist that has demonstrated in vivo target engagement by inhibiting eosinophil mobilization in a guinea pig model. However, despite this preclinical pharmacodynamic activity, the translation to clinical efficacy in human disease models of asthma, COPD, CRSwNP, and CSU has been unsuccessful. The available data suggests that while the PGD2/CRTh2 pathway is a valid target in type 2 inflammation, its blockade by **AZD1981** alone may not be sufficient to produce a clinically meaningful benefit in these complex multifactorial diseases. Further research may

be required to identify specific patient populations or combination therapies where CRTh2 antagonism could be a viable therapeutic strategy.

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